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CAROB TREE CERNEL FLOUR - 160552-72-7

CAROB TREE CERNEL FLOUR

Catalog Number: EVT-1512949
CAS Number: 160552-72-7
Molecular Formula: C18H19NO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Carob tree kernel flour is derived from the seeds of the carob tree, scientifically known as Ceratonia siliqua L., which is a member of the Fabaceae family. This evergreen tree is native to the Mediterranean region and is known for its pods, which contain sweet pulp and seeds. The flour produced from these seeds is gaining attention for its nutritional and functional properties, making it a valuable ingredient in various food products.

Source

The primary source of carob tree kernel flour is the seeds harvested from ripe carob pods. These pods are typically collected when fully mature, cleaned, dried, and roasted to enhance their flavor and nutritional profile before being ground into flour. The production process can vary between home-prepared and commercially-produced flours, with differences in drying and roasting techniques affecting the final product's characteristics .

Classification

Carob tree kernel flour is classified as a functional food ingredient due to its high fiber content, natural sweetness, and presence of bioactive compounds such as polyphenols. It is often used as a substitute for cocoa powder in various recipes, especially in gluten-free and health-conscious diets.

Synthesis Analysis

Methods

The synthesis of carob tree kernel flour involves several key steps:

  1. Harvesting: Mature carob pods are collected.
  2. Cleaning: The pods are cleaned to remove any impurities.
  3. Drying: The cleaned pods are dried to reduce moisture content.
  4. Roasting: The dried pods are roasted at controlled temperatures to enhance flavor and nutritional value.
  5. Grinding: The roasted seeds are ground into a fine powder using industrial grinders.
  6. Sieving: The ground powder is sieved to achieve uniform particle size.

Technical Details

The roasting process is critical as it influences the flavor profile and antioxidant properties of the flour. Typically, roasting temperatures range from 120°C to 160°C, depending on the desired characteristics of the final product.

Molecular Structure Analysis

Structure

The molecular formula for carob tree kernel flour is C18H19NO2\text{C}_{18}\text{H}_{19}\text{N}\text{O}_2 with a molecular weight of approximately 293.35 g/mol. The structure consists of various components including polysaccharides, proteins, lipids, and phenolic compounds that contribute to its functional properties.

Data

The detailed composition of carob tree kernel flour varies but generally includes high levels of dietary fiber (up to 40%), carbohydrates (approximately 50%), and proteins (about 5-10%) .

Chemical Reactions Analysis

Reactions

Carob tree kernel flour undergoes several chemical reactions during processing and application:

  • Oxidation: Polyphenols present can oxidize, forming quinones and other products.
  • Hydrolysis: Polysaccharides can be hydrolyzed into simpler sugars under acidic or enzymatic conditions.
  • Fermentation: It can be fermented to produce lactic acid, mannitol, or ethanol through microbial action.

Technical Details

Common reagents used in these reactions include oxygen or oxidizing agents for oxidation, acids for hydrolysis, and specific microorganisms for fermentation processes.

Mechanism of Action

Process

The mechanism by which carob tree kernel flour exerts its health benefits primarily involves its bioactive compounds. Polyphenols act as antioxidants, neutralizing free radicals and reducing oxidative stress in biological systems. Additionally, dietary fiber contributes to gut health by promoting regular bowel movements and supporting beneficial gut microbiota .

Data

Research indicates that the antioxidant activity of carob extracts can be significantly higher than other commonly used flours due to its rich polyphenolic content .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Fine brown powder
  • Odor: Characteristic sweet aroma
  • Taste: Naturally sweet with a slight nutty flavor
  • Solubility: Partially soluble in water; better solubility in hot water.

Chemical Properties

  • pH Level: Typically ranges from 6 to 7
  • Moisture Content: Generally below 10%
  • Nutritional Composition: High in carbohydrates (50%), dietary fiber (up to 40%), moderate protein content (5-10%) with essential amino acids present .
Applications

Scientific Uses

Carob tree kernel flour has numerous applications across different fields:

  • Food Industry: Used as a natural thickener, stabilizer, or cocoa substitute in various products like baked goods, beverages, and confectionery.
  • Nutraceuticals: Investigated for its potential health benefits such as anti-diabetic, anti-obesity, and antihypertensive effects due to its bioactive compounds.
  • Research: Utilized in studies focusing on antioxidant properties and gastrointestinal health benefits .
Botanical and Agricultural Foundations of the Carob Tree

Taxonomy and Morphological Characteristics of Ceratonia siliqua L.

Ceratonia siliqua L., commonly known as the carob tree, belongs to the Fabaceae family (subfamily Caesalpinioideae). This evergreen species is the sole economically significant member of the genus Ceratonia, distinguished by its dioecious reproductive system (predominantly unisexual male or female trees, with rare hermaphroditic specimens). Key morphological features include [1] [4] [5]:

  • Trunk and Bark: Mature trees develop a thick, fissured, gray-to-brown bark, with trunks reaching up to 2–3 m in circumference. The wood transitions from yellowish-white to dark red with age.
  • Leaves: Evergreen, pinnately compound (10–20 cm long), with 4–8 pairs of leathery, oval, dark green leaflets.
  • Flowers: Small, red-green, apetalous flowers arranged in catkin-like racemes. Male flowers emit a distinct amine odor resembling semen, facilitating pollinator attraction.
  • Fruit: Indehiscent pods (10–30 cm long) containing 4–15 seeds embedded in a sugary pulp. Pods mature from green to glossy dark brown over 11 months.
  • Seeds: Hard, oval-oblong (8–10 mm long), reddish-brown, and uniform in size. Each seed comprises 30–35% husk, 25–30% endosperm (source of kernel flour), and 35–40% germ.

Table 1: Morphological Characteristics of Carob Tree Components

ComponentDescriptionSignificance
TrunkRough, gray-brown bark; up to 15 m heightStructural support; long-lived (>100 years)
LeavesParipinnate, 4–8 leaflets; leathery textureYear-round photosynthesis; drought resistance
FlowersRacemose inflorescences; unisexualDioecious pollination (anemophilous/entomophilous)
PodsLegumes; 10–30 cm; sugar-rich pulpIndustrial pulp for flour/syrup; animal feed
Seeds8–10 mm; 10–12 seeds/podSource of kernel flour and locust bean gum

Geographical Distribution and Agroecological Adaptability

Carob trees are indigenous to the eastern Mediterranean Basin (Lebanon, Israel, Cyprus) but now thrive across Mediterranean climates, including Spain, Portugal, Morocco, and Greece. Global production exceeds 310,000 tons/year, led by Portugal, Italy, and Morocco [1] [4] [9]. Key agroecological adaptations include:

  • Climate Resilience: Tolerates temperatures from -5°C to 50°C, though frost below -7°C damages young trees. Optimal growth occurs at 500–550 mm annual rainfall, but mature trees survive drought via deep taproots (>18 m) accessing groundwater [2] [5] [6].
  • Soil Adaptability: Prefers well-drained, sandy-loam soils (pH 6.2–8.6) but tolerates rocky, nutrient-poor, and saline substrates (up to 3% salinity). Waterlogging susceptibility necessitates slope planting for drainage [2] [5] [9].
  • Carbon Sequestration: As perennial evergreens, carob trees contribute to soil restoration and carbon capture in degraded Mediterranean ecosystems, aligning with climate-change mitigation strategies [9].

Traditional and Modern Cultivation Practices

Propagation relies primarily on seeds pretreated via hot-water soaking to break dormancy, followed by germination at 22–26°C. Due to natural male-biased sex ratios (70% male seedlings), commercial orchards use grafting:

  • Scion Selection: Cultivars like ‘Latinissima’ or ‘Saccarata’ (high-sugar pods) are grafted onto rootstocks to ensure >95% female or hermaphroditic trees [5] [9].
  • Spacing and Density: Traditional low-density planting (110 trees/ha at 10 m × 7 m spacing) accommodates expansive canopies. Modern high-density systems are experimental [2] [5].

Agronomic Management includes:

  • Irrigation: Supplemental watering in early growth stages enhances establishment; mature trees rely on rainfall.
  • Pollination: One male tree per 20 females ensures cross-pollination. Beehives augment entomophilous pollination [5] [9].
  • Fertilization: Nitrogen applications boost pod yields, though carobs fix atmospheric nitrogen ambiguously—studies conflict on rhizobial nodulation [4] [9].

Harvesting, Post-Harvest Processing, and Kernel Isolation Techniques

Harvesting occurs in late summer when pods darken and desiccate. Manual methods involve knocking pods down with poles onto nets, while mechanical harvesting (shakers) remains experimental to avoid damaging flowers for subsequent yields [4] [5] [9].

Post-Harvest Processing includes:

  • Drying: Pods are sun-dried or mechanically dehydrated (hot air, microwave, or spray drying) to 8% moisture. Microwave drying best preserves polyphenols and color [3] [9].
  • Kibbling: Pods are crushed to separate seeds from pulp. Seeds constitute 8–12% of pod weight [1] [9].

Kernel Flour Production involves:

  • Seed Treatment: Roasting or autoclaving weakens the husk for mechanical peeling.
  • Endosperm Separation: Milling isolates the endosperm, which is ground into flour.
  • Bleaching: Hydrogen peroxide washing reduces chlorophyll, yielding pale flour [10].

Table 2: Carob Seed Processing Stages and Outputs

StageMethodOutputApplication
DryingMicrowave (70°C/10 min)High-polyphenol powderAntioxidant-rich extracts
KibblingMechanical crushingSeeds vs. pulp fractionsPulp: animal feed; Seeds: flour/gum
Endosperm MillingGrinding sifted endospermKernel flour (50% caroubin protein)Gluten-free food additive

Kernel Flour Composition:

  • Caroubin: A gluten-like, water-insoluble protein (50% of flour) with low cysteine, ideal for gluten-free products.
  • Polysaccharides: Galactomannans (e.g., locust bean gum) act as gelling agents.
  • Micronutrients: High in B vitamins, calcium, and magnesium [9] [10].

Properties

CAS Number

160552-72-7

Product Name

CAROB TREE CERNEL FLOUR

Molecular Formula

C18H19NO2

Synonyms

CAROB TREE CERNEL FLOUR

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